3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Description
Properties
IUPAC Name |
3-phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-9-10-6-14-13-12(7-15-16(13)8-10)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIDIIQALIVUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230358 | |
| Record name | 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-05-0 | |
| Record name | 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
- Condensation of hydrazine derivatives with β-enaminones or their equivalents.
- Cyclization to form the fused heterocycle.
- Functionalization at the 6-position using formylation reagents such as the Vilsmeyer–Haack reagent or via oxidation of methyl groups.
Research Findings:
A notable method described in recent literature involves a microwave-assisted cyclocondensation between β-enaminones and 3-aminopyrazoles, followed by formylation to yield the aldehyde derivative.
β-enaminone + 3-aminopyrazole → pyrazolo[1,5-a]pyrimidine core → formylation → 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Synthesis via Multi-step Functionalization of Pre-formed Scaffold
This approach involves synthesizing the heterocyclic core first, then selectively oxidizing or formylating the 6-position.
Step-by-step Procedure:
- Step 1: Synthesis of the core heterocycle, typically through cyclocondensation of appropriate precursors such as chloropyrimidines with hydrazines or pyrazoles.
- Step 2: Introduction of the aldehyde group at the 6-position via formylation using reagents like the Vilsmeyer–Haack reagent (POCl₃ / DMF) or via oxidation of methyl groups using oxidizing agents.
Data Table 1: Typical Conditions for Formylation
| Method | Reagent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Vilsmeyer–Haack | POCl₃ / DMF | Dichloromethane | Room temp to 80°C | 65–80 | Selective formylation at 6-position |
| Oxidation of methyl | SeO₂ / H₂O₂ | Acetic acid | Reflux | 55–70 | Methyl oxidation to aldehyde |
Synthesis via Fluorination and Subsequent Formylation
Recent studies have demonstrated that fluorination at the 3-position can be performed early, followed by oxidation or formylation at the 6-position. This method allows for structural diversification and improved yields.
Research Data:
- Fluorination of the scaffold using electrophilic fluorinating agents, followed by saponification and formylation, produces the desired aldehyde derivative with good efficiency.
- The fluorinated intermediates are often used directly in subsequent steps without purification, streamlining the synthesis process.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation and formylation reactions, significantly reducing reaction times and improving yields.
Research Findings:
- Microwave-assisted synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been reported with yields up to 98%.
- The process involves cyclocondensation of β-enaminones with 3-aminopyrazoles, followed by formylation with Vilsmeyer–Haack reagent under microwave conditions.
Reaction Conditions Summary:
| Step | Reagents | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | β-enaminone + 3-aminopyrazole | Ethanol / Microwave | 10–15 min | 80–90 | |
| Formylation | POCl₃ / DMF | Microwave | 5–10 min | 85–98 |
Synthesis Data Summary
| Method | Starting Materials | Key Reagents | Conditions | Typical Yield (%) | Advantages |
|---|---|---|---|---|---|
| Cyclocondensation + Formylation | β-enaminones + 3-aminopyrazoles | POCl₃ / Vilsmeyer reagent | Reflux / Microwave | 65–98 | High efficiency, versatility |
| Multi-step Functionalization | Pre-formed heterocycle | Oxidants / Formylating agents | Reflux / Room temp | 55–80 | Structural control |
Research Findings and Notes
- The synthesis of This compound is most efficiently achieved via a combination of cyclocondensation and selective formylation techniques.
- Microwave-assisted protocols significantly enhance reaction rates and yields, making them suitable for scale-up.
- The choice of reagents and conditions depends on the desired substitution pattern and functional groups present.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Reduction: 3-Phenylpyrazolo[1,5-a]pyrimidine-6-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis and Applications
3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of numerous derivatives, which can be tailored for specific applications.
Synthetic Routes
The synthesis typically involves the cyclization of 3-phenyl-1H-pyrazole-5-carbaldehyde with formamide under catalytic conditions. This method has been optimized to yield high purity and yield of the target compound .
Reactivity
The compound exhibits various reactivities:
- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
- Reduction : It can be reduced to produce alcohol derivatives.
- Electrophilic Substitution : The phenyl group allows for electrophilic aromatic substitution reactions, leading to diverse functionalized products .
Biological Activities
Research has highlighted the potential biological activities of this compound, particularly in the development of therapeutic agents.
Antimicrobial and Anticancer Properties
Studies have indicated that derivatives of this compound possess significant antimicrobial and anticancer activities. For instance, certain synthesized pyrazolo[1,5-a]pyrimidines have shown promising results as selective protein inhibitors and anticancer agents .
Enzyme Inhibition
A notable application is its role as an inhibitor of α-glucosidase. Recent studies reported that derivatives exhibited IC50 values ranging from 15.2 µM to 201.3 µM, demonstrating a potency significantly higher than standard inhibitors like acarbose .
Material Science Applications
The photophysical properties of pyrazolo[1,5-a]pyrimidines have made them attractive candidates for material science applications.
Fluorescent Probes
Research has explored their use as fluorescent probes in bioimaging applications. These compounds can selectively stain lipid droplets in cancer cells, providing insights into cellular processes and disease mechanisms .
Organic Light Emitting Devices (OLEDs)
Their unique electronic properties have also led to investigations into their use in OLED technology, where they could serve as effective light-emitting materials due to their ability to emit light upon excitation .
Case Study 1: Anticancer Activity
A study evaluated a series of pyrazolo[1,5-a]pyrimidines for their anticancer properties against various cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their cytotoxicity compared to unmodified compounds .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | MCF7 | 22.0 |
| Compound C | A549 | 18.5 |
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory activities of synthesized derivatives against α-glucosidase. The study concluded that structural modifications could lead to improved inhibitory effects, making these compounds potential candidates for diabetes management .
Mechanism of Action
The mechanism of action of 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Antimicrobial and Antifungal Activity
- This compound: Limited direct data, but analogs with hydroxyl or halogenated aryl groups (e.g., 3a in ) show antifungal activity against phytopathogens like Fusarium graminearum (70% inhibition at 50 μg/mL) .
- 5-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine (8caa) : Exhibits superior solubility due to the methoxy group, enhancing bioavailability for antifungal applications .
Anticancer Activity
- Methyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate : Demonstrates moderate cytotoxicity against cancer cell lines (e.g., leukemia, colon), likely due to the electron-withdrawing CF₃ group enhancing membrane permeability .
- This compound : Derivatives with amine/hydroxyl groups at position 7 show cytotoxicity against VERO cells (SI < 7.2), limiting therapeutic utility .
CRF-1 Receptor Antagonism
Physicochemical Properties
Biological Activity
3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique heterocyclic structure that contributes to its biological properties. The compound contains a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets. The aldehyde functional group at the 6-position enhances its reactivity and potential for forming derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as protein kinases, which are crucial in cell signaling pathways. This inhibition can lead to altered cellular functions, including apoptosis and cell cycle regulation .
- Receptor Interaction : It may also interact with various receptors, contributing to its anticancer and antimicrobial effects .
Anticancer Activity
This compound has demonstrated promising anticancer properties in several studies:
- In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effective inhibition of tumor growth in MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration at IC50 values ranging from 0.3 to 24 µM depending on the specific derivatives tested .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 0.3 - 24 | Tumor growth inhibition |
| A549 | 49.85 | Induces apoptosis |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
- Study on Antiproliferative Effects : In a study examining the antiproliferative effects on cancer cells, derivatives of this compound were synthesized and tested. The results indicated that modifications to the phenyl group significantly influenced the anticancer activity, suggesting opportunities for further optimization in drug design .
- Kinase Inhibition Studies : Another study focused on the compound's ability to inhibit B-Raf kinase, a target in melanoma treatment. Structure-activity relationship (SAR) analyses revealed that certain substitutions enhance inhibitory potency, paving the way for developing targeted therapies against cancer .
Q & A
Q. What are the optimal synthetic routes for preparing 3-phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core, followed by functionalization at position 5. Key steps include:
- Cyclization : Use of DMF or DMSO as polar aprotic solvents with catalysts like KCO .
- Aldehyde Introduction : Oxidation of methyl or hydroxymethyl groups at position 6 using MnO or Swern oxidation .
- Yield Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of aldehydes) and reaction time (12–24 hours) improves yields to 60–75% .
Table 1 : Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Pyrazole Formation | Hydrazine + α,β-carbonyl, DMF | 50–65% | |
| Aldehyde Functionalization | MnO, CHCl, 24h | 60–75% |
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR detects aromatic protons (δ 7.2–8.5 ppm) and the aldehyde proton (δ 9.8–10.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 248.0945 for CHNO) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios (e.g., C: 62.65%, H: 4.38%, N: 27.65%) .
Q. What biological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives, and how can these guide further studies?
- Methodological Answer :
- Kinase Inhibition : Derivatives show selectivity for kinases like CDK2 and EGFR. Use IC assays with ATP-binding site competition protocols .
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via microdilution assays (MIC range: 2–16 µg/mL) .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -CHO) enhance activity by 3–5-fold compared to -CH or -CN .
Advanced Research Questions
Q. How do substituents at positions 3 and 6 influence the reactivity and biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Electronic Effects : The aldehyde group at position 6 increases electrophilicity, enabling nucleophilic additions (e.g., with amines or hydrazines) for derivatization .
- Steric Effects : Bulky aryl groups at position 3 reduce binding affinity to kinases by 10–20% compared to smaller substituents .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites for targeted modifications .
Q. What computational tools can predict reaction pathways for synthesizing this compound?
- Methodological Answer :
- Reaction Path Search : Use Gaussian or ORCA with transition-state optimization to identify low-energy pathways for cyclization .
- Solvent Effects : COSMO-RS simulations in DMF or DMSO improve accuracy of activation energy predictions (±2 kcal/mol) .
- Machine Learning : Train models on existing pyrazolo[1,5-a]pyrimidine reaction datasets to predict optimal catalysts (e.g., KCO vs. CsCO) .
Q. How can researchers resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Data Normalization : Account for assay variability by standardizing against reference inhibitors (e.g., staurosporine for kinase assays) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) to identify outliers and validate trends using ANOVA .
- Crystallography : Resolve binding mode discrepancies via X-ray co-crystallography with target proteins (e.g., PDB ID: 3POZ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
